molecular formula C16H13N3O B11854204 N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide CAS No. 285984-54-5

N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide

Katalognummer: B11854204
CAS-Nummer: 285984-54-5
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: MYYRXFKZZADNBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide is a chemical compound with a complex structure that includes both naphthalene and pyridine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide typically involves the reaction of 4-aminonaphthalene with 4-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and may require heating to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of dyes and pigments due to its aromatic structure.

Wirkmechanismus

The mechanism of action of N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenesulfonamide, N-(4-amino-1-naphthalenyl)-
  • Benzenesulfonamide, 4-[[4-[(2-aminoethyl)amino]-1-naphthalenyl]azo]-

Uniqueness

N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide is unique due to its combination of naphthalene and pyridine moieties, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

285984-54-5

Molekularformel

C16H13N3O

Molekulargewicht

263.29 g/mol

IUPAC-Name

N-(4-aminonaphthalen-1-yl)pyridine-4-carboxamide

InChI

InChI=1S/C16H13N3O/c17-14-5-6-15(13-4-2-1-3-12(13)14)19-16(20)11-7-9-18-10-8-11/h1-10H,17H2,(H,19,20)

InChI-Schlüssel

MYYRXFKZZADNBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=C2NC(=O)C3=CC=NC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.